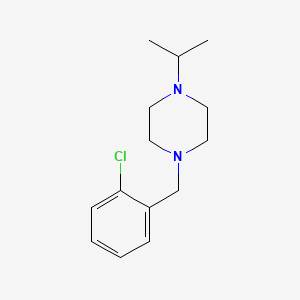

1-(2-Chlorobenzyl)-4-isopropylpiperazine

Description

1-(2-Chlorobenzyl)-4-isopropylpiperazine is a piperazine derivative featuring a 2-chlorobenzyl group at the N1 position and an isopropyl substituent at the N4 position. Piperazine derivatives are widely recognized for their versatility in medicinal chemistry, serving as both pharmacophores and linkers in bioactive molecules .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDXFRWINKLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-4-isopropylpiperazine typically involves the reaction of 2-chlorobenzyl chloride with 1-(propan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the piperazine ring, forming smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Antidiabetic Activity

Research indicates that piperazine derivatives, including 1-(2-Chlorobenzyl)-4-isopropylpiperazine, exhibit significant antidiabetic properties. A study highlighted the structure-activity relationship of various piperazine compounds, demonstrating their efficacy in enhancing insulin secretion and improving glucose tolerance in diabetic models. Specifically, compounds with similar structures were shown to act as glucose-independent insulin secretagogues, thereby offering a novel mechanism for diabetes treatment .

Central Nervous System Disorders

The compound has also been investigated for its potential use in treating central nervous system disorders, particularly anxiety and depression. Piperazine derivatives are known to interact with neurotransmitter systems, which may provide therapeutic benefits for conditions such as anxiety disorders . The pharmacological profile suggests that this compound could serve as a candidate for further development in this area.

Antidiabetic Research

A notable case study involved the evaluation of this compound in diabetic rat models. The results indicated that the compound significantly improved glucose tolerance without inducing hypoglycemia, showcasing its safety and efficacy profile .

Table 1: Summary of Antidiabetic Efficacy

| Compound | Model | Outcome | Reference |

|---|---|---|---|

| This compound | Diabetic Rats | Improved glucose tolerance | |

| PMS 812 | Diabetic Rats | Similar glycemia to nondiabetic controls |

Central Nervous System Applications

In another study focusing on anxiety disorders, piperazine derivatives were tested for their anxiolytic effects. The findings suggested that compounds structurally related to this compound could effectively reduce anxiety-like behaviors in animal models, indicating their potential therapeutic application in mental health .

Table 2: CNS Activity Overview

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to alter neurotransmitter signaling.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : Reductive amination using sodium triacetoxyborohydride is a robust method for piperazine derivatives, yielding >75% in most cases .

- Structure-Activity Relationships (SAR): Chlorine at the ortho position (2-chlorobenzyl) may improve target binding compared to para-substituted analogs .

- Gaps in Data : Detailed pharmacokinetic, toxicity, and in vivo efficacy data for 1-(2-Chlorobenzyl)-4-isopropylpiperazine are absent in the provided evidence, highlighting a need for further studies.

Biological Activity

1-(2-Chlorobenzyl)-4-isopropylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of piperazine derivatives, which are known for their varied pharmacological profiles. The synthesis typically involves the reaction of 4-isopropylpiperazine with 2-chlorobenzyl chloride, yielding the desired compound through nucleophilic substitution.

Antidiabetic Properties

Research has indicated that piperazine derivatives can exhibit antidiabetic activity. For instance, studies have shown that certain piperazine compounds enhance insulin secretion and improve glucose tolerance in diabetic models. Specifically, derivatives similar to this compound have been evaluated for their efficacy in stimulating insulin release independently of adrenergic receptor blockage .

Table 1: Antidiabetic Activity of Piperazine Derivatives

| Compound Name | Activity Level | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Insulin secretagogue |

| PMS 812 (related compound) | High | Glucose-independent insulin secretion |

| PMS 847 | High | Potent glucose tolerance improvement |

Antimicrobial Activity

Several studies have documented the antimicrobial properties of piperazine derivatives. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, compounds structurally related to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL | |

| PMS 812 (related compound) | Pseudomonas aeruginosa | 5 µg/mL |

The biological activity of this compound can be attributed to its interaction with various biological targets. Its role as an insulin secretagogue suggests a mechanism involving modulation of ion channels linked to insulin release pathways. Additionally, its antimicrobial effects may result from disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to untreated controls. The compound was noted for its ability to enhance insulin secretion without inducing hypoglycemia, indicating a favorable safety profile for potential therapeutic use .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound exhibited notable activity against HCT-116 colorectal cancer cells with a GI50 value indicating effective cytotoxicity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.